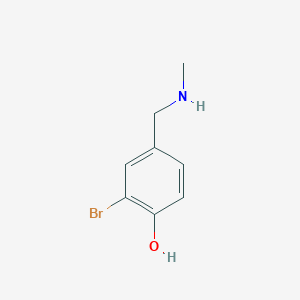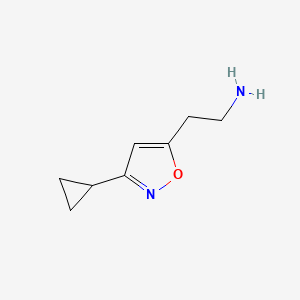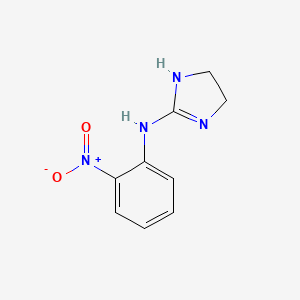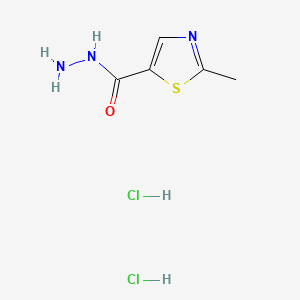
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are found in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride typically involves the reaction of 2-methylthiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Applications De Recherche Scientifique
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication processes, leading to cell death in certain contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with different functional groups.
2-Amino-5-methylthiazole: Shares the thiazole ring but has an amino group instead of a carbohydrazide group.
Uniqueness
2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C5H9Cl2N3OS |
|---|---|
Poids moléculaire |
230.12 g/mol |
Nom IUPAC |
2-methyl-1,3-thiazole-5-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H7N3OS.2ClH/c1-3-7-2-4(10-3)5(9)8-6;;/h2H,6H2,1H3,(H,8,9);2*1H |
Clé InChI |
OSRWOTKRZYBOIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)C(=O)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


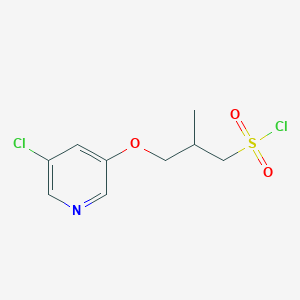
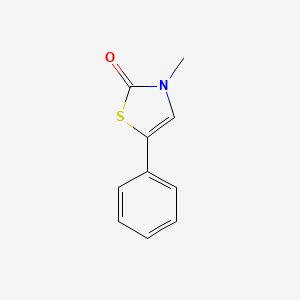
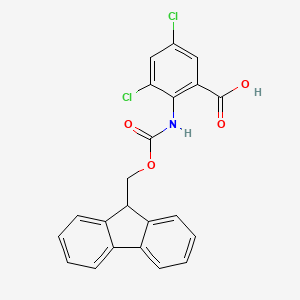
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
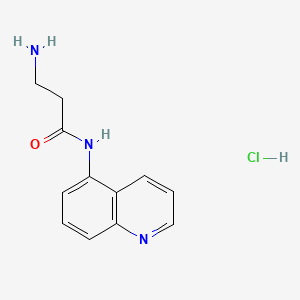

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)


